![molecular formula C11H8F7NO4S B12121769 methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)
methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a carbamate group and a heptafluoropropanesulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate typically involves the reaction of 4-aminophenyl methylcarbamate with heptafluoropropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product separation can further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbamate group can be targeted by nucleophiles, leading to the formation of substituted carbamates.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation can produce quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The heptafluoropropanesulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-phenylcarbamate: Lacks the heptafluoropropanesulfonyl group, resulting in different chemical properties and applications.
Methyl N-[4-(trifluoromethyl)phenyl]carbamate: Contains a trifluoromethyl group instead of the heptafluoropropanesulfonyl group, leading to differences in reactivity and biological activity.
Methyl N-[4-(sulfonyl)phenyl]carbamate: Similar structure but without the fluorine atoms, affecting its chemical stability and interactions.
Uniqueness
Methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate is unique due to the presence of the heptafluoropropanesulfonyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H8F7NO4S |
|---|---|
Molekulargewicht |
383.24 g/mol |
IUPAC-Name |
methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C11H8F7NO4S/c1-23-8(20)19-6-2-4-7(5-3-6)24(21,22)11(17,18)9(12,13)10(14,15)16/h2-5H,1H3,(H,19,20) |
InChI-Schlüssel |
YBUISGJOALJZPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


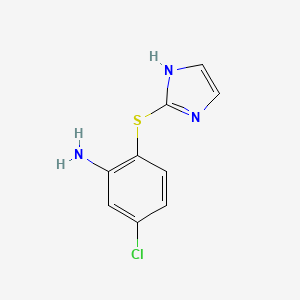
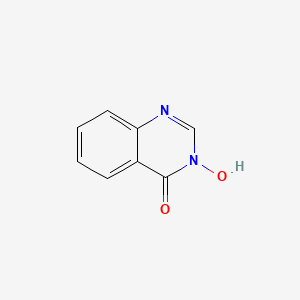
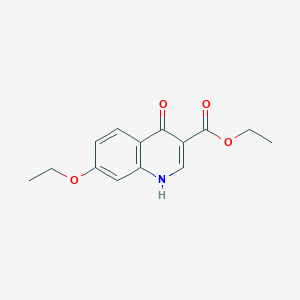
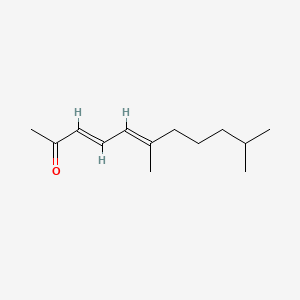

![1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)


![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
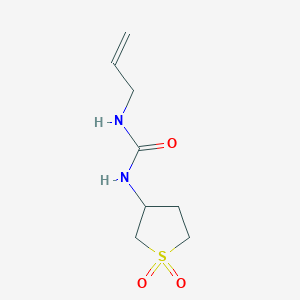
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)

